6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol
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Overview
Description
6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group, a chlorobenzyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using a thiol reagent such as thiourea or a similar compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may have potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol: Similar structure with a fluorine atom.
6-Amino-2-[(2-bromobenzyl)sulfanyl]pyrimidin-4-ol: Similar structure with a bromine atom.
6-Amino-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-ol: Similar structure with a methyl group.
Uniqueness
6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
CAS No. |
333411-14-6 |
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Molecular Formula |
C11H10ClN3OS |
Molecular Weight |
267.74 g/mol |
IUPAC Name |
4-amino-2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-4-2-1-3-7(8)6-17-11-14-9(13)5-10(16)15-11/h1-5H,6H2,(H3,13,14,15,16) |
InChI Key |
SBJPKGCAELSHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)N)Cl |
solubility |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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